Improved Lipophilicity and Phase Transfer for Enhanced Reaction Efficiency
Ethyl 3-diethylaminoacrylate exhibits a higher calculated lipophilicity (LogP = 1.6-2.06) compared to its more polar dimethylamino analog (LogP ≈ 0.99 for ethyl 3-(dimethylamino)acrylate). This higher LogP value indicates greater solubility in organic solvents, which can enhance reaction rates in non-polar media and simplify product extraction during work-up [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.6 - 2.06 |
| Comparator Or Baseline | Ethyl 3-(dimethylamino)acrylate (LogP ≈ 0.99) |
| Quantified Difference | Approximately 0.6 to 1.1 LogP units higher, indicating a roughly 4- to 12-fold increase in organic solvent partitioning. |
| Conditions | In silico calculation (XLogP3 / ACD/Labs) |
Why This Matters
For process chemists, a higher LogP can translate to faster biphasic extractions and reduced emulsion formation, directly impacting work-up time and product recovery.
- [1] PubChem. Ethyl 3-(dimethylamino)acrylate, CID 61122. Computed LogP. View Source
